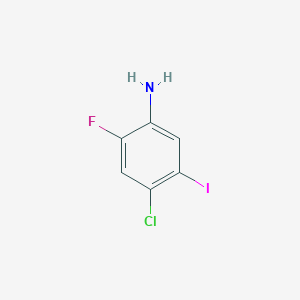

4-Chloro-2-fluoro-5-iodoaniline

Descripción

Propiedades

IUPAC Name |

4-chloro-2-fluoro-5-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN/c7-3-1-4(8)6(10)2-5(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZKSEKXKUAKIJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)Cl)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201296541 | |

| Record name | Benzenamine, 4-chloro-2-fluoro-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1350475-34-1 | |

| Record name | Benzenamine, 4-chloro-2-fluoro-5-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1350475-34-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-chloro-2-fluoro-5-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201296541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactions Involving 4 Chloro 2 Fluoro 5 Iodoaniline

Reaction Pathways and Intermediates

The reaction pathways of 4-Chloro-2-fluoro-5-iodoaniline are diverse, encompassing electrophilic aromatic substitution, nucleophilic aromatic substitution, and radical-mediated functionalization. The specific course of a reaction is dictated by the nature of the attacking reagent and the reaction conditions.

Electrophilic Aromatic Substitution Mechanisms

The amino group in this compound is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution (EAS). However, the positions ortho and para to the amino group are already substituted. The remaining open position is at C6, which is ortho to the iodine and meta to the chlorine and fluorine atoms.

The mechanism of EAS reactions, such as halogenation, nitration, or sulfonation, proceeds through a two-step process. mdpi.com The first and rate-determining step involves the attack of the electrophile on the electron-rich aromatic ring to form a positively charged carbocation intermediate, known as a sigma complex or arenium ion. mdpi.com The stability of this intermediate is crucial in determining the reaction rate and regioselectivity. The positive charge in the arenium ion is delocalized through resonance across the benzene (B151609) ring. The presence of the amino group strongly stabilizes the arenium ion, particularly when the electrophile attacks the positions ortho or para to it.

In the case of this compound, electrophilic attack at the C6 position would lead to a resonance-stabilized arenium ion. The stability of this intermediate is influenced by the electronic effects of the halogen substituents.

Nucleophilic Aromatic Substitution in Polyhalogenated Anilines

While the electron-rich nature of the aniline (B41778) ring generally disfavors nucleophilic aromatic substitution (SNA_r), the presence of multiple electron-withdrawing halogen atoms can render the ring susceptible to such reactions, particularly under forcing conditions. The most likely site for nucleophilic attack is the carbon atom bearing the best leaving group and being most activated by electron-withdrawing substituents.

In this compound, the iodine atom at the C5 position is the most probable leaving group due to the lower strength of the C-I bond compared to C-Cl and C-F bonds. The reaction would proceed via an addition-elimination mechanism, involving the formation of a Meisenheimer-like intermediate. chemicalbook.com This highly resonance-stabilized anionic intermediate is formed by the attack of a nucleophile on the aromatic ring. chemicalbook.com The subsequent departure of the leaving group restores the aromaticity of the ring.

Isomeric studies on related compounds, such as 3-chloro-5-fluoro-4-iodoaniline, have suggested that isomers with iodine at position 2 exhibit a preference for nucleophilic substitution. researchgate.net This highlights the subtle interplay of electronic and steric factors in determining the reaction outcome.

Radical Mechanisms in Halogenation and Functionalization

Radical reactions provide an alternative pathway for the functionalization of this compound. These reactions are typically initiated by radical initiators or photochemical methods. For instance, the functionalization of iodoaniline derivatives has been achieved through reactions involving hypervalent iodine reagents. researchgate.net

The mechanism of a radical reaction involves three main stages: initiation, propagation, and termination. In the context of halogenation, a halogen radical can be generated, which then abstracts a hydrogen atom from the aromatic ring to form an aryl radical. This radical can then react with a halogen molecule to afford the halogenated product and regenerate the halogen radical, thus propagating the chain reaction. The regioselectivity of radical substitution is often less predictable than that of ionic reactions and can be influenced by the stability of the radical intermediates.

Role of Halogen Substituents in Reactivity and Selectivity

The reactivity and selectivity of this compound are profoundly influenced by the electronic and steric properties of its three different halogen substituents.

Inductive and Resonance Effects of Chlorine, Fluorine, and Iodine

All halogen atoms are more electronegative than carbon and thus exert a deactivating inductive effect (-I effect) on the aromatic ring, withdrawing electron density through the sigma bonds. The strength of the inductive effect decreases down the group: F > Cl > Br > I.

Conversely, halogens possess lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect), which is an activating effect. The extent of this resonance donation is most effective for fluorine due to the better overlap between the 2p orbital of fluorine and the 2p orbital of carbon. For chlorine and iodine, the overlap between their larger p orbitals and the carbon 2p orbital is less effective.

| Halogen | Inductive Effect (-I) | Resonance Effect (+R) | Overall Effect on EAS |

| Fluorine | Strong | Weak | Deactivating |

| Chlorine | Moderate | Moderate | Deactivating |

| Iodine | Weak | Moderate | Deactivating |

Steric Hindrance and Regiochemical Control

Steric hindrance plays a crucial role in directing the regiochemical outcome of reactions involving this compound. The bulky iodine atom at the C5 position can sterically hinder the approach of an electrophile to the adjacent C6 position. Similarly, the chlorine atom at C4 provides some steric bulk.

In electrophilic aromatic substitution, the incoming electrophile will preferentially attack the less sterically hindered position. Therefore, while the electronic effects of the amino group strongly favor substitution at the ortho and para positions, the steric bulk of the existing substituents can modulate this preference.

In nucleophilic aromatic substitution, the size of the leaving group can also be a factor. While iodine is the best leaving group electronically, its large size might influence the rate of departure of the iodide ion from the Meisenheimer intermediate. The regioselectivity in such reactions is a delicate balance between electronic activation, leaving group ability, and steric accessibility.

Computational Chemistry for Mechanistic Elucidation

The use of computational chemistry provides a powerful framework for understanding the underlying mechanisms of chemical reactions at a molecular level. For a molecule with the structural complexity of this compound, where multiple reactive sites and a varied electronic landscape exist, computational methods are indispensable for predicting reaction pathways, identifying transient intermediates, and understanding the energetic factors that govern reaction outcomes.

Density Functional Theory (DFT) Studies on Reaction Pathways

Currently, specific Density Functional Theory (DFT) studies detailing the reaction pathways of this compound are not extensively available in the public domain. However, the principles of DFT are widely applied to analogous systems, providing a robust template for how such investigations would be conducted. DFT calculations would focus on mapping the potential energy surface for various reactions, such as nucleophilic or electrophilic substitution, coupling reactions, or cyclization processes. These studies would involve optimizing the geometries of reactants, products, and any intermediates to determine their relative stabilities. By calculating the electronic structure, charge distribution, and frontier molecular orbitals (HOMO and LUMO), researchers can predict the most likely sites for chemical attack and the nature of the bond-breaking and bond-forming processes.

Transition State Analysis and Energy Profiles

A critical aspect of understanding reaction mechanisms is the identification and characterization of transition states. For reactions involving this compound, transition state analysis using computational methods would be essential to determine the activation energy barriers for proposed reaction steps. By locating the saddle points on the potential energy surface that correspond to transition states, the feasibility of a particular pathway can be assessed.

The generation of a detailed energy profile, plotting the energy of the system as a function of the reaction coordinate, would visually represent the entire reaction mechanism. This profile would highlight the energies of reactants, intermediates, transition states, and products, providing a quantitative measure of the reaction's kinetics and thermodynamics. Such profiles are instrumental in comparing competing reaction pathways and identifying the rate-determining step.

Solvent Effects on Reaction Mechanisms (e.g., PCM Model)

The influence of the solvent environment on reaction mechanisms is a crucial factor that can be effectively modeled using computational techniques. The Polarizable Continuum Model (PCM) is a common approach to simulate the effects of a solvent on the energetics and geometries of molecules in solution. For reactions of this compound, applying the PCM would allow for the investigation of how different solvents stabilize or destabilize charged intermediates and transition states. This, in turn, can significantly alter reaction rates and even the preferred reaction pathway. By performing calculations with various solvent models, a more accurate and realistic understanding of the reaction mechanism in a laboratory setting can be achieved.

Chemical Reactivity and Derivatization of 4 Chloro 2 Fluoro 5 Iodoaniline

Reactions at the Amine Functionality

The primary amine group of 4-chloro-2-fluoro-5-iodoaniline is a key site for a variety of chemical modifications, including protection, acylation, alkylation, arylation, and diazotization.

N-Protection and Deprotection Strategies (e.g., Boc Protection)

To prevent unwanted side reactions at the amine group during subsequent transformations, a common strategy is the introduction of a protecting group. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for anilines due to its stability under many reaction conditions and its ease of removal under acidic conditions. organic-chemistry.org

The protection of anilines with di-tert-butyl dicarbonate (B1257347) (Boc₂O) is a well-established method. organic-chemistry.org This reaction is typically carried out in the presence of a base or a catalyst. For instance, various amines can be efficiently N-Boc protected using Boc₂O in the presence of a catalytic amount of iodine under solvent-free conditions at room temperature. organic-chemistry.org Another approach involves the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of a wide range of amines. organic-chemistry.org

The Boc group is stable to most nucleophiles and bases, allowing for selective reactions at other sites of the molecule. organic-chemistry.org Deprotection is typically achieved by treatment with strong acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which cleave the carbamate (B1207046) to regenerate the amine.

Table 1: Common Conditions for Boc Protection of Anilines

| Reagent | Catalyst/Solvent | Conditions | Reference |

| Di-tert-butyl dicarbonate (Boc₂O) | Iodine | Solvent-free, Room Temperature | organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | --- | organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | Perchloric acid on silica-gel (HClO₄–SiO₂) | Solvent-free, Room Temperature | organic-chemistry.org |

| Di-tert-butyl dicarbonate (Boc₂O) | 1-Alkyl-3-methylimidazolium cation based ionic liquids | --- | organic-chemistry.org |

Acylation, Alkylation, and Arylation Reactions

The amine functionality of this compound can readily undergo acylation, alkylation, and arylation reactions to introduce a variety of substituents.

Acylation: Acylation involves the reaction of the aniline (B41778) with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine, to form an amide. This reaction is often used to modify the electronic properties of the aniline or to introduce a functional handle for further transformations.

Alkylation: N-alkylation of anilines can be achieved using alkyl halides. However, the direct alkylation of anilines can sometimes lead to mixtures of mono- and di-alkylated products. More controlled alkylation can be achieved under specific conditions. For instance, the alkylation of 2-haloaniline derivatives can be performed in the presence of an acid catalyst in an organic solvent or sulfuric acid. google.com While anilines with strongly electron-withdrawing groups are generally not considered good nucleophiles for alkyl halides, successful alkylations have been reported. nih.gov

Arylation: The N-arylation of anilines, often accomplished through Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds. libretexts.orgrsc.org This palladium-catalyzed cross-coupling reaction typically involves an aryl halide and an amine in the presence of a base and a phosphine (B1218219) ligand. libretexts.org This reaction allows for the synthesis of diarylamines, which are important structures in many pharmaceutical and material science applications. rsc.org

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted to a diazonium salt through a process called diazotization. This reaction involves treating the aniline with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures. acs.orgnbinno.com

The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations, known as Sandmeyer or Sandmeyer-type reactions. These reactions allow for the replacement of the diazonium group with a wide range of substituents, including:

Halogens: Treatment with copper(I) chloride (CuCl), copper(I) bromide (CuBr), or potassium iodide (KI) introduces a chloro, bromo, or iodo substituent, respectively. acs.org

Cyano group: Reaction with copper(I) cyanide (CuCN) yields the corresponding benzonitrile.

Hydroxyl group: Heating the diazonium salt solution leads to the formation of a phenol.

Hydrogen (deamination): Reduction with hypophosphorous acid (H₃PO₂) or ethanol (B145695) results in the replacement of the amine group with a hydrogen atom.

These transformations provide a powerful synthetic route to introduce a wide array of functional groups onto the aromatic ring, further highlighting the synthetic utility of this compound.

Reactions Involving Aromatic Halogen Atoms

The presence of three different halogen atoms (iodine, chlorine, and fluorine) on the aromatic ring of this compound allows for selective functionalization through various cross-coupling reactions. The differing reactivity of the carbon-halogen bonds is key to achieving this selectivity.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. libretexts.org this compound is an excellent substrate for these reactions due to its multiple halogen substituents.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orglibretexts.orgresearchgate.net This reaction is widely used due to the commercial availability and stability of many organoboron reagents. mdpi.com

The Stille reaction utilizes an organotin reagent (organostannane) as the coupling partner with an organic halide, also catalyzed by palladium. libretexts.orgwikipedia.org Organostannanes are stable to air and moisture, and many are commercially available or can be readily synthesized. wikipedia.org

Both reactions generally proceed through a common catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orglibretexts.org

Table 2: Overview of Common Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Key Features |

| Suzuki-Miyaura | Organoboron (e.g., boronic acid) | Mild conditions, commercially available reagents, stable byproducts. libretexts.orgmdpi.com |

| Stille | Organotin (organostannane) | Tolerant of many functional groups, stable reagents. wikipedia.org |

In molecules containing multiple halogen atoms, such as this compound, the chemoselectivity of cross-coupling reactions is a critical consideration. The reactivity of the carbon-halogen bond in palladium-catalyzed oxidative addition, which is often the rate-determining step, generally follows the order: C-I > C-Br > C-OTf > C-Cl. libretexts.orglibretexts.orgfiveable.me The C-F bond is typically the least reactive.

This reactivity trend allows for the selective functionalization of the C-I bond in this compound while leaving the C-Cl and C-F bonds intact. By carefully choosing the reaction conditions (catalyst, ligand, base, and solvent), it is possible to achieve highly selective cross-coupling at the most reactive site. nih.govscilit.com For instance, a Suzuki-Miyaura or Stille reaction would be expected to occur preferentially at the carbon-iodine bond.

Following the initial coupling at the iodo-position, it is then possible to perform a second cross-coupling reaction at the less reactive chloro-position by employing more forcing reaction conditions, such as higher temperatures or more active catalyst systems. nih.gov This sequential cross-coupling strategy provides a powerful tool for the synthesis of highly substituted and complex aromatic compounds from a single, readily available starting material. The ability to control the site of reaction based on the inherent reactivity of the different halogen atoms is a cornerstone of modern synthetic chemistry. researchgate.netthieme-connect.de

Nucleophilic Aromatic Substitution of Halogen Atoms

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is rendered electron-deficient by the presence of electron-withdrawing groups. In this reaction, a nucleophile replaces a leaving group on the aromatic ring. The mechanism typically proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The formation of this intermediate is generally the rate-determining step.

The susceptibility of an aryl halide to SNAr is heavily influenced by the other substituents on the ring. Electron-withdrawing groups (EWGs) activate the ring toward nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate through inductive or resonance effects. Conversely, electron-donating groups (EDGs) deactivate the ring.

In the case of this compound, the substituents present a classic case of competing effects:

Amino Group (-NH₂): This is a powerful activating group for electrophilic aromatic substitution due to its ability to donate its lone pair of electrons into the ring via resonance. However, for nucleophilic aromatic substitution, this electron-donating effect deactivates the ring, making it less electrophilic and slowing the reaction.

Halogen Atoms (-F, -Cl, -I): Halogens exert a dual influence. They are deactivating in electrophilic substitution because their inductive effect (electron-withdrawing) outweighs their resonance effect (electron-donating). In nucleophilic aromatic substitution, this strong inductive electron withdrawal is the dominant factor, making halogens activating groups. They enhance the ring's electrophilicity and stabilize the anionic Meisenheimer complex.

Reductive Dehalogenation Strategies

Reductive dehalogenation is a chemical transformation that involves the cleavage of a carbon-halogen bond and its replacement with a carbon-hydrogen bond. rsc.org This reaction is often accomplished via catalytic hydrogenation. For aryl halides, the ease of reduction generally follows the order of bond strength, with the weakest bond being the easiest to cleave: C-I > C-Br > C-Cl > C-F. organic-chemistry.org

This reactivity trend allows for the selective dehalogenation of polyhalogenated aromatic compounds. In this compound, the carbon-iodine bond is significantly weaker than the carbon-chlorine and carbon-fluorine bonds. Therefore, it is the most likely site for selective reductive dehalogenation.

Common methods for this transformation include:

Catalytic Hydrogenation: This is a widely used method employing a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer agent like formic acid, ammonium (B1175870) formate, or isopropanol. rsc.orgwikipedia.org

Radical-Mediated Reduction: Systems using radical initiators and a hydrogen atom donor can also effect dehalogenation. iipseries.org

For this compound, a potential selective deiodination could be achieved using a mild catalytic hydrogenation setup. By carefully controlling the catalyst, hydrogen pressure, and temperature, it would be theoretically possible to cleave the C-I bond while leaving the C-Cl and C-F bonds intact, yielding 4-chloro-2-fluoroaniline.

Table 1: General Reactivity of Aryl Halides in Reductive Dehalogenation

| Halogen | C-X Bond Energy (kJ/mol) | General Reactivity Order |

|---|---|---|

| F | ~485 | Least Reactive |

| Cl | ~400 | Moderately Reactive |

| Br | ~335 | Reactive |

| I | ~270 | Most Reactive |

Cyclization Reactions and Heterocycle Formation

This compound is a valuable building block for the synthesis of various heterocyclic systems, leveraging the reactivity of both the aniline and the halogen substituents.

Synthesis of Indole (B1671886) Derivatives

The presence of an iodine atom ortho to the amino group makes this compound an ideal substrate for the Larock indole synthesis . This powerful palladium-catalyzed reaction constructs the indole ring by coupling an o-haloaniline with a disubstituted alkyne. nih.govgoogle.com

The reaction typically proceeds through the following steps:

Oxidative addition of the aryl iodide to a Pd(0) catalyst.

Coordination and subsequent insertion of the alkyne into the aryl-palladium bond.

Intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the newly formed vinyl-palladium complex.

Reductive elimination to release the indole product and regenerate the Pd(0) catalyst. organic-chemistry.org

Applying this to this compound would involve its reaction with an alkyne (R¹-C≡C-R²) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃). This would lead to the formation of a 2,3-disubstituted 5-chloro-7-fluoroindole. The substituents on the final indole ring (R¹ and R²) are determined by the starting alkyne. This method offers a direct and modular route to highly substituted indoles that would be difficult to access through other classical methods like the Fischer indole synthesis. rsc.orgresearchgate.net

Table 2: Larock Indole Synthesis with this compound

| Reactant 1 | Reactant 2 | Key Reagents | Expected Product |

|---|---|---|---|

| This compound | R¹-C≡C-R² | Pd(OAc)₂, Base (e.g., K₂CO₃), LiCl | 2,3-Disubstituted-5-chloro-7-fluoroindole |

Formation of Thiazolidinones and Related Heterocycles

4-Thiazolidinones are a class of sulfur-containing heterocycles that can be readily synthesized from anilines. A common and efficient method is a one-pot, three-component reaction involving an aniline, an aldehyde, and thioglycolic acid. colab.wsyoutube.com

The reaction mechanism is believed to proceed via:

Formation of a Schiff base (imine) intermediate from the condensation of the aniline (this compound) and an aldehyde (R-CHO).

Nucleophilic attack of the sulfur atom of thioglycolic acid on the imine carbon.

Intramolecular cyclization via condensation, with the elimination of a water molecule, to form the 4-thiazolidinone (B1220212) ring. wikipedia.org

This synthetic route is highly versatile, as the substituents at the 2- and 3-positions of the thiazolidinone ring can be easily varied by changing the starting aldehyde and aniline, respectively. Research has shown the successful synthesis of thiazolidinones from structurally similar anilines, such as 3-chloro-4-fluoroaniline, indicating the viability of this pathway for this compound. youtube.com

Table 3: Synthesis of Thiazolidinones from this compound

| Component 1 | Component 2 | Component 3 | General Product Structure |

|---|---|---|---|

| This compound | Aldehyde (R-CHO) | Thioglycolic Acid | 3-(4-Chloro-2-fluoro-5-iodophenyl)-2-(R)-thiazolidin-4-one |

Pyridine and Fused Pyridine Synthesis

The aniline functionality of this compound allows it to be a precursor for the synthesis of fused pyridine rings, most notably quinolines. Classic methods for quinoline (B57606) synthesis, such as the Skraup synthesis and the Doebner-von Miller reaction , utilize anilines as key starting materials. nih.govnih.gov

Skraup Synthesis: This reaction involves heating an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). The glycerol dehydrates in situ to form acrolein (an α,β-unsaturated aldehyde), which then reacts with the aniline. nih.gov

Doebner-von Miller Reaction: This is a more general variation that reacts an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. nih.gov

In both cases, the reaction proceeds via Michael addition of the aniline to the α,β-unsaturated carbonyl compound, followed by acid-catalyzed cyclization and subsequent oxidation/aromatization to form the quinoline ring system. wikipedia.org Reacting this compound under these conditions would be expected to produce a substituted quinoline. The harsh, strongly acidic conditions of the classical Skraup reaction can be incompatible with some sensitive substrates, but the Doebner-von Miller reaction offers a wider scope. The precise substitution pattern on the resulting quinoline would depend on the regioselectivity of the electrophilic cyclization step, which is directed by the existing substituents on the aniline ring.

Stereochemical Control in Derivatization

The strategic placement of substituents on the aromatic ring of this compound offers a versatile platform for the introduction of chirality during its derivatization. Control of stereochemistry is a critical aspect in the synthesis of complex molecules, particularly for applications in pharmaceuticals and materials science. Research in this area has focused on the development of chiral catalysts and auxiliaries to direct the formation of specific stereoisomers.

A notable strategy for achieving stereochemical control involves the derivatization of iodoanilines to form chiral catalysts. This approach often begins with the protection of the amine group to modulate its reactivity, followed by the introduction of a chiral moiety. For instance, iodoaniline derivatives can be effectively protected via sulfonylation, reacting with various sulfonyl chlorides in the presence of a base like pyridine. This initial step is crucial as it reduces the nucleophilicity and basicity of the amine, preparing the molecule for subsequent stereoselective transformations. acs.org

Following the protection of the amine, a chiral center can be introduced through a Mitsunobu reaction. This reaction allows for the coupling of the protected iodoaniline with a chiral alcohol, such as (S)-methyl lactate (B86563) or (S)-ethyl lactate, using triphenylphosphine (B44618) (PPh₃) and a diazodicarboxylate like diisopropyl azodicarboxylate (DIAD). This process results in the formation of chiral iodoaniline-lactate based structures, which can serve as precursors to chiral hypervalent iodine reagents or act as organocatalysts themselves. acs.org These catalysts have demonstrated effectiveness in promoting enantioselective reactions, such as the α-oxysulfonylation of ketones, with high yields and significant enantioselectivities. acs.org

The development of such chiral iodoarene catalysts is a significant advancement as they offer a greener and more sustainable alternative to traditional transition-metal-based catalysts. Their advantages include ready availability, lower toxicity, high stability towards moisture and air, and ease of handling and recovery. acs.org The synthesis of these C₁- and C₂-symmetric catalysts from iodoaniline derivatives showcases a practical application of stereochemical control in the derivatization of this class of compounds. acs.org

To illustrate the synthetic approach for introducing a chiral center into a molecule derived from an iodoaniline, the following table outlines the key reaction steps.

| Step | Reaction | Reagents and Conditions | Product Type |

| 1 | Amine Protection | Sulfonyl chloride, pyridine, dichloromethane | N-protected iodoaniline |

| 2 | Chiral Moiety Introduction | (S)-methyl lactate or (S)-ethyl lactate, PPh₃, DIAD (Mitsunobu reaction) | Chiral iodoaniline-lactate derivative |

The resulting chiral iodoaniline derivatives can then be utilized to catalyze stereoselective transformations, demonstrating the successful transfer of chirality from the lactate auxiliary to the products of the catalyzed reaction.

Spectroscopic and Structural Characterization in Advanced Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 4-Chloro-2-fluoro-5-iodoaniline, ¹H, ¹³C, and ¹⁹F NMR provide detailed information about the electronic environment of the hydrogen, carbon, and fluorine atoms, respectively.

The ¹H NMR spectrum of this compound displays distinct signals for the aromatic protons and the amine group. The chemical shifts and coupling constants are influenced by the presence of the electron-withdrawing halogen substituents and the electron-donating amino group. The two aromatic protons appear as doublets due to coupling with the adjacent fluorine atom. The amine protons typically appear as a broad singlet, and their chemical shift can be solvent-dependent.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbons directly bonded to the electronegative halogen atoms (Cl, F, I) and the nitrogen atom of the amino group show characteristic chemical shifts. The carbon attached to fluorine will exhibit a large one-bond C-F coupling constant, which is a definitive feature in the spectrum.

¹⁹F NMR is particularly informative for fluorinated compounds. In the case of this compound, the spectrum will show a single resonance for the fluorine atom, and its coupling with the adjacent aromatic protons can be observed, providing further confirmation of the substitution pattern on the aromatic ring.

| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-3 | 7.38 | d | J(H,F) = 7.2 |

| H-6 | 7.05 | d | J(H,F) = 4.8 |

| NH₂ | 4.25 | s |

| ¹³C NMR | Chemical Shift (δ) ppm | Coupling Constant (J) Hz |

| C-1 | 137.9 (d, J=12.5) | C-F |

| C-2 | 151.7 (d, J=243.8) | C-F |

| C-3 | 120.4 (d, J=4.3) | C-F |

| C-4 | 118.8 (d, J=23.8) | C-F |

| C-5 | 83.9 (d, J=3.8) | C-F |

| C-6 | 127.3 |

| ¹⁹F NMR | Chemical Shift (δ) ppm |

| F-2 | -128.4 |

Note: NMR data can vary slightly depending on the solvent and concentration.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which confirms the molecular formula C₆H₄ClFIN. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl) and iodine (¹²⁷I).

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for halogenated anilines include the loss of the halogen atoms and the amino group. The analysis of these fragments helps to piece together the structure of the parent molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while the C=C stretching vibrations of the aromatic ring are found in the 1400-1600 cm⁻¹ region. The C-F, C-Cl, and C-I stretching vibrations will appear at lower frequencies, typically in the fingerprint region (below 1300 cm⁻¹).

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H Stretch (Amine) | 3429, 3334 |

| Aromatic C-H Stretch | 3080 |

| Aromatic C=C Stretch | 1618, 1495 |

| C-N Stretch | 1315 |

| C-F Stretch | 1230 |

| C-Cl Stretch | ~700-800 |

| C-I Stretch | ~500-600 |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions.

X-ray crystallography provides the most definitive structural information for a crystalline solid, revealing the precise three-dimensional arrangement of atoms and molecules in the crystal lattice. For this compound, a single-crystal X-ray diffraction study would determine the bond lengths, bond angles, and torsion angles with high precision. This technique allows for the visualization of the molecule's conformation in the solid state and provides insight into the packing of the molecules in the crystal.

Research on Crystal Packing of this compound Not Publicly Available

A thorough search of scientific databases and chemical literature has revealed no publicly available research on the crystal packing analysis of the chemical compound this compound. While this compound is cataloged by chemical suppliers, its specific crystal structure, including details about its unit cell, bond lengths, and intermolecular interactions, does not appear to have been determined or published in peer-reviewed literature.

The investigation for crystallographic data included searches for the compound under its systematic name and various potential isomers. The CAS Number 1094759-93-9 corresponds to the isomer 4-Chloro-5-fluoro-2-iodoaniline, for which no crystal structure data is available either.

For context, similar dihalogenated anilines have been the subject of crystallographic studies. For example, the crystal structures of 4-chloro-2-iodoaniline (B181669) and 2-chloro-4-iodoaniline (B137281) have been determined and their packing analyses published. These studies typically detail intermolecular interactions such as hydrogen bonding and halogen-halogen contacts, which are crucial in understanding the solid-state properties of these materials. However, no such specific data could be located for this compound.

Therefore, the detailed research findings and data tables requested for the crystal packing analysis of this compound cannot be provided at this time due to the absence of this information in the public scientific domain.

Advanced Theoretical and Computational Studies on 4 Chloro 2 Fluoro 5 Iodoaniline and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of a compound like 4-chloro-2-fluoro-5-iodoaniline from first principles. These methods, such as Density Functional Theory (DFT), provide a powerful lens through which to examine the molecule's behavior at the electronic level.

Electronic Structure and Molecular Orbitals

A foundational aspect of understanding a molecule's reactivity and spectroscopic behavior lies in the analysis of its electronic structure, particularly its Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For instance, in a study of the related compounds m-fluoroaniline (MFA) and m-iodoaniline (MIA), DFT calculations were used to determine their HOMO and LUMO energy levels. chemrxiv.orgchemrxiv.org Such an analysis for this compound would be critical. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.

A hypothetical table of FMO energies for this compound, based on what would be calculated, is presented below.

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Properties of this compound

| Parameter | Expected Value | Significance |

|---|---|---|

| HOMO Energy | (Value in eV) | Electron-donating ability |

| LUMO Energy | (Value in eV) | Electron-accepting ability |

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps different potential values onto the electron density surface, with red indicating regions of high electron density (negative potential) and blue representing areas of electron deficiency (positive potential). In the study of MFA and MIA, MEP analysis revealed that the electrophilic and nucleophilic regions were localized around specific atoms, providing insights into their intermolecular interactions. chemrxiv.orgchemrxiv.org For this compound, an MEP analysis would elucidate how the interplay of the chloro, fluoro, and iodo substituents, along with the amino group, influences the electrostatic landscape of the aromatic ring. This would be instrumental in predicting its interactions with biological targets or other reactants.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations can model the behavior of the molecule over time, offering insights into its conformational flexibility and intermolecular interactions. An MD simulation of this compound in a relevant solvent or in the presence of a target protein could reveal its preferred conformations and the dynamic nature of its interactions. For example, a study on the crystal structure of 4-chloro-2-iodoaniline (B181669) revealed the presence of N—H⋯N hydrogen bonding and a Cl⋯I halogen bond, which contribute to the formation of chains in the solid state. nih.gov MD simulations could explore the stability and dynamics of these and other potential non-covalent interactions in different environments.

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular descriptors. For a series of derivatives of this compound, a QSAR study could be developed to correlate specific structural features with a particular biological activity, such as enzyme inhibition. As seen in studies of other complex molecules, these models can guide the design of new compounds with enhanced potency. nih.gov A QSPR model could predict properties like solubility, boiling point, or toxicity based on calculated molecular descriptors.

Table 2: Key Molecular Descriptors for QSAR/QSPR of this compound Derivatives

| Descriptor Class | Examples | Relevance |

|---|---|---|

| Electronic | Dipole moment, HOMO/LUMO energies | Reactivity, interaction strength |

| Steric | Molecular volume, surface area | Binding affinity, accessibility |

| Hydrophobic | LogP | Membrane permeability, solubility |

Predictive Modeling of Reactivity and Selectivity

Computational models can also be employed to predict the reactivity and selectivity of this compound in various chemical reactions. By calculating parameters such as atomic charges, Fukui functions, and reaction energies, it is possible to predict which sites on the molecule are most susceptible to attack and which reaction pathways are most favorable. For instance, such models could predict the regioselectivity of further electrophilic aromatic substitution or the relative reactivity of the different halogen atoms in nucleophilic substitution reactions. This predictive capability is invaluable for synthetic chemists looking to utilize this compound as a building block for more complex molecules.

Applications and Advanced Functional Materials Development

Role as Key Synthetic Intermediates

4-Chloro-2-fluoro-5-iodoaniline is a valuable building block in organic synthesis, primarily due to the differential reactivity of its halogen atoms and the directing effects of the amino group. The iodine atom is particularly susceptible to displacement or participation in cross-coupling reactions, while the fluoro and chloro atoms modify the electronic properties and stability of the molecule.

Halogenated anilines are fundamental precursors in the synthesis of a wide array of bioactive molecules. While specific pharmaceutical or agrochemical products derived directly from this compound are not extensively detailed in publicly available literature, the applications of its close structural analogs underscore its potential in these industries.

For instance, related compounds like 4-Chloro-2-iodoaniline (B181669) serve as key intermediates in the production of certain antiviral and antibacterial agents. ontosight.ai Similarly, 2-Fluoro-4-iodoaniline is a known building block for creating a variety of important compounds in the pharmaceutical and chemical industries and is a key moiety of TAK-733, a selective inhibitor of MEK2, a protein kinase involved in cell signaling pathways. lifechempharma.compharmaffiliates.com Another analog, 3-Chloro-5-fluoro-4-iodoaniline, is utilized in the synthesis of novel drug candidates and as a contributor to the active ingredients in pesticides and herbicides. smolecule.com These examples highlight the role of the halogenated aniline (B41778) scaffold in generating molecules with significant biological activity, a role that this compound is well-positioned to fill. Chemical suppliers categorize it as a key intermediate for such applications. smolecule.combldpharm.com

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these ring systems are prevalent in a vast number of drugs. The multi-functional nature of this compound makes it an excellent starting point for constructing complex heterocyclic frameworks.

A direct precursor, 4-Chloro-2-fluoro-5-nitrobenzoic acid, has been demonstrated as a versatile building block for the solid-phase synthesis of various condensed nitrogenous heterocycles. nih.gov Through a sequence of reactions including immobilization on a resin, reduction of the nitro group (which would form the aniline), and cyclization, a variety of important scaffolds such as benzimidazoles, benzotriazoles, quinoxalinones, and benzodiazepinediones can be prepared. nih.gov This methodology is crucial for generating libraries of diverse compounds for drug discovery. nih.gov

The general strategy of using fluorine-containing building blocks is recognized as a highly effective and regioselective approach to synthesizing fluoroalkyl-substituted heterocycles. researchgate.net The presence of multiple reactive halogens on this compound allows for sequential, site-selective reactions, such as palladium-catalyzed cross-coupling at the iodo-position, followed by nucleophilic aromatic substitution at the chloro-position, enabling the construction of intricate molecular architectures.

Materials Science Applications

The unique electronic properties imparted by halogen atoms make halogenated anilines attractive monomers and building blocks for advanced materials.

Halogenated anilines can be used in the synthesis of functional polymers. The related compound 4-Chloro-2-iodoaniline is specifically mentioned for its use in creating conductive polymers. ontosight.ai Furthermore, analogs like 3-Chloro-5-fluoro-4-iodoaniline are noted as being involved in the design of advanced materials, including polymers. smolecule.com The reactivity of the C-I bond allows for polymerization through cross-coupling reactions, while the remaining halogens (Cl, F) can be used to fine-tune the polymer's electronic properties, solubility, and thermal stability. While specific polymers derived from this compound are not detailed, its structure suggests potential for creating polymers with tailored conductive or thermal properties.

Organic materials with nonlinear optical (NLO) properties are critical for applications in optoelectronics, such as optical switching and information processing. researchgate.net Halogenated anilines are a class of compounds investigated for these properties. A detailed study on 3-chloro-4-fluoro aniline (CFA) and 2-iodo aniline (IA) revealed their potential for NLO applications, with the analysis highlighting π-conjugation and hyperconjugative interactions as sources of their nonlinearity. researchgate.net The study found that 2-iodo aniline, in particular, exhibits remarkable third-order nonlinearity, suggesting its potential use as an optical limiter. researchgate.net

Furthermore, the closely related 4-Chloro-2-iodoaniline is employed in the synthesis of materials for optoelectronic devices. ontosight.ai Given that this compound combines the structural features of these promising analogs, it is a strong candidate for the development of new optoelectronic materials, where the combination of halogens could enhance NLO responses and other critical properties.

Corrosion Inhibition Studies with Halogenated Aniline Derivatives

The protection of metals from corrosion is a significant industrial challenge, particularly in acidic environments. Organic molecules containing heteroatoms (like nitrogen) and π-electrons can adsorb onto metal surfaces, forming a protective barrier. Halogenated aniline derivatives have been shown to be effective corrosion inhibitors.

Research has demonstrated that enaminoesters synthesized from various halogenated anilines exhibit excellent corrosion inhibition for carbon steel in hydrochloric acid (HCl) solution. scispace.comresearchgate.net In one study, derivatives were synthesized from aniline (H-EN), 4-fluoroaniline (B128567) (F-EN), 4-chloroaniline (B138754) (Cl-EN), and 4-bromoaniline (B143363) (Br-EN). scispace.comresearchgate.net The results indicated that the presence of a halogen was crucial for high efficiency.

The inhibition efficiency was found to depend on the inhibitor's concentration and the nature of the halogen. The fluoro- and chloro-substituted enaminoesters (F-EN and Cl-EN) demonstrated superior performance, suggesting a strong bonding ability to the steel surface. scispace.com The mechanism is believed to be adsorption onto the metal surface, forming a protective monolayer film that obeys the Langmuir adsorption isotherm. researchgate.net

Table 1: Corrosion Inhibition Efficiency of Halogenated Aniline Derivatives

This table presents the corrosion inhibition efficiency of different enaminoester derivatives of halogenated anilines on AISI 1020 carbon steel in 1.0 mol L⁻¹ HCl, as determined by mass loss and electrochemical impedance spectroscopy (EIS) techniques.

| Inhibitor Compound | Halogen Substituent | Inhibition Efficiency (Mass Loss, 98%) researchgate.net | Inhibition Efficiency (EIS, 85%) researchgate.net |

| F-EN | 4-Fluoro | 98% | 85% |

| Cl-EN | 4-Chloro | 98% (after 48h) scispace.com | - |

| Br-EN | 4-Bromo | 98% (after 48h) scispace.com | - |

| H-EN | None | 92% (after 48h) scispace.com | - |

Table 2: Electrochemical Parameters for Corrosion Inhibition

This table shows the results from electrochemical tests for different concentrations of the fluoro-aniline derivative (F-EN), indicating how charge transfer resistance (Rct) increases and double-layer capacitance (Cdl) decreases with higher inhibitor concentration, signifying effective corrosion inhibition.

| Inhibitor Conc. (mol L⁻¹) | Rct (Ω cm²) | Cdl (μF cm⁻²) | Inhibition Efficiency (%) |

| Blank | 56 | 134 | - |

| 1.0 x 10⁻⁵ | 100 | 75 | 44 |

| 1.0 x 10⁻⁴ | 134 | 56 | 58 |

| 1.0 x 10⁻³ | 227 | 33 | 75 |

| 1.0 x 10⁻² | 373 | 20 | 85 |

Data adapted from a study on enaminoesters of halogenated anilines. scispace.com

These findings collectively suggest that derivatives of this compound would likely be highly effective corrosion inhibitors, combining the beneficial effects observed for both fluoro- and chloro-anilines.

In-depth Analysis of this compound in Advanced Functional Materials Development Reveals Research Gap

Despite a comprehensive search of available scientific literature, specific research detailing the inhibitory mechanisms and the precise influence of the halogen moieties of this compound on its efficiency in advanced functional materials remains elusive. While the foundational principles of halogen bonding and the general roles of halogen substituents in related aniline compounds are well-documented, concrete data and detailed studies pertaining specifically to this compound are not presently available in the public domain.

The intended focus of this article was to provide a detailed examination of this compound, structured around its mechanism of inhibition and the distinct roles of its fluorine, chlorine, and iodine constituents. However, the absence of specific inhibitory data, such as IC50 values or other quantitative metrics from dedicated research on this compound, precludes a thorough and evidence-based discussion as outlined.

General knowledge of analogous halogenated anilines suggests that the unique combination of a fluorine, chlorine, and iodine atom on the aniline ring would impart distinct electronic and steric properties, likely influencing its intermolecular interactions and potential inhibitory activities. The electronegativity and size of each halogen atom would contribute differently to the molecule's ability to form halogen bonds, hydrogen bonds, and other non-covalent interactions, which are crucial for the development of advanced functional materials, including those with applications in electronics and as enzyme inhibitors.

It is well-understood that halogen bonding plays a significant role in the specificity and affinity of inhibitors for their biological targets. nih.govresearchgate.net The presence of multiple halogens on the aniline scaffold, as in the case of this compound, could lead to complex interaction patterns and potentially enhanced binding affinities. However, without specific experimental data for this compound, any discussion on its mechanism of inhibition or the influence of its halogen moieties would be purely speculative.

The lack of specific research on this compound highlights a potential area for future investigation within the fields of materials science and medicinal chemistry. Further studies are required to elucidate the specific properties and potential applications of this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Chloro-2-fluoro-5-iodoaniline, and how are they optimized?

- Methodological Answer : The compound is typically synthesized via sequential halogenation of aniline derivatives. A common approach involves:

Nitration and Reduction : Start with 4-chloro-2-fluoroaniline, introduce iodine via electrophilic substitution using iodine monochloride (ICl) in acetic acid at 0–5°C .

Halogen Exchange : Alternatively, employ Ullmann-type coupling with CuI as a catalyst to replace a nitro or boronic acid group with iodine .

- Optimization : Reaction yields (60–85%) depend on temperature control and stoichiometric ratios of iodinating agents. Purity is confirmed via HPLC (>98%) and NMR (e.g., δ 7.2–7.8 ppm for aromatic protons) .

Q. How is this compound characterized spectroscopically?

- Methodological Answer :

- ¹H/¹³C NMR : Aromatic protons appear as doublets due to adjacent fluorine and chlorine atoms (e.g., δ 6.8–7.5 ppm). Fluorine coupling constants (²J~20 Hz) confirm substitution patterns .

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 271.46 (M+H⁺) .

- Elemental Analysis : Confirms C (26.5%), H (1.5%), N (5.2%) with deviations <0.3% .

Advanced Research Questions

Q. How can regioselectivity challenges during iodination be addressed?

- Methodological Answer :

- Directing Groups : Use meta-directing groups (e.g., –NO₂) to position iodine at the 5th position before reduction to –NH₂ .

- Protection/Deprotection : Temporarily protect the amine group with acetyl chloride to avoid undesired side reactions during iodination .

- AI Retrosynthesis Tools : Platforms like Pistachio or Reaxys suggest feasible routes by analyzing steric/electronic effects of substituents .

Q. What strategies enhance cross-coupling reactivity of this compound in Pd-catalyzed reactions?

- Methodological Answer :

- Catalyst Selection : Pd(PPh₃)₄ or XPhos Pd G3 improves coupling efficiency with boronic acids (Suzuki) or alkynes (Sonogashira) .

- Solvent Optimization : Use DMF/H₂O (4:1) for solubility and to minimize dehalogenation side reactions .

- Additives : K₂CO₃ or CsF enhances oxidative addition rates by activating the C–I bond .

Q. How should researchers resolve contradictions in reported reaction yields or stability data?

- Methodological Answer :

- Controlled Replication : Repeat experiments under cited conditions (e.g., 80°C vs. room temperature) to identify discrepancies .

- Stability Studies : Monitor decomposition via accelerated aging (40°C/75% RH) and HPLC to validate storage recommendations (RT, inert atmosphere) .

- Statistical Analysis : Apply ANOVA to compare yields from multiple methods, accounting for variables like catalyst loading or solvent purity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.